The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that features a complex structure combining elements of benzodiazole, pyridazine, and morpholine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
This compound can be synthesized through various chemical reactions involving precursors such as benzimidazole derivatives and morpholine. The synthesis methods have been explored in multiple studies, highlighting its relevance in drug development.
The compound belongs to the class of benzodiazole derivatives, which are known for their diverse pharmacological properties. It also incorporates a pyridazine moiety, contributing to its potential biological activities.
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one can be achieved through several methods:
Technical details regarding reaction conditions (temperature, solvent choice, and duration) are critical for optimizing yield and purity. For instance, reactions may be conducted in solvents such as dimethylformamide or ethanol at elevated temperatures to facilitate cyclization processes .
Key molecular data include:
The compound may undergo various chemical reactions including:
Technical details regarding these reactions include reaction conditions (pH, temperature) and the nature of solvents used .
The mechanism by which 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one exerts its biological effects may involve:
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound .
Key physical properties include:
Chemical properties encompass stability under various conditions (pH, temperature) and reactivity with common reagents. These properties are crucial for determining the handling and storage requirements for this compound .
The compound has potential applications in:
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one (CAS 565192-21-4) relies on sequential heterocyclic construction to establish its complex polycyclic architecture. The core assembly typically begins with the preparation of a 4,5-disubstituted pyridazin-3-one scaffold, where strategic functionalization enables downstream cyclization. Key intermediates include halogenated pyridazinone derivatives and 2-carboxybenzimidazole precursors. The benzimidazole moiety (1H-1,3-benzodiazol-2-yl) is introduced via nucleophilic substitution or transition-metal-catalyzed coupling between a pre-formed benzimidazole and a 4,5-functionalized pyridazinone ring at the C-2 position. This step demands precise control of reaction parameters (temperature, solvent polarity, and catalyst selection) to avoid N-alkylation byproducts and ensure correct ring fusion geometry [1] [3].
Post-cyclization, the pyridazinone ring undergoes regioselective dehydrogenation to achieve the conjugated 2,3-dihydropyridazin-3-one system, confirmed by characteristic NMR shifts (e.g., carbonyl resonance at δ 160-165 ppm). Multi-gram-scale syntheses reported by suppliers like BLD Pharm and Santa Cruz Biotechnology utilize high-temperature annulation (140-160°C) in polar aprotic solvents such as DMF or NMP, yielding the fused heterocyclic core with purities >95% after recrystallization [1] [5].
Table 1: Key Synthetic Intermediates for Benzodiazol-Pyridazinone Assembly
Intermediate | Role in Synthesis | Typical Purity |
---|---|---|
4,5-Dichloro-2,3-dihydropyridazin-3-one | Electrophilic coupling partner | >98% [3] |
2-(Chlorocarbonyl)-1H-benzimidazole | Acylating agent for ring fusion | >95% [2] |
5-Morpholino-2,3-dihydropyridazin-3-one | Precursor for regioselective chlorination | >95% [1] |
Regioselective installation of the chloro and morpholino groups at C-4 and C-5 positions of the pyridazinone ring is critical for defining the compound’s electronic profile and API-intermediate functionality. Chlorination employs POCl₃ or PCl₅ as reagents, selectively targeting the C-4 carbonyl oxygen to form a 4,4-dichloro intermediate. Subsequent hydrolysis under controlled aqueous conditions yields the monochloro product while preserving the morpholine substituent. Studies indicate that chlorination must precede morpholine introduction; reversing this sequence leads to undesired N-chlorination byproducts due to the nucleophilicity of morpholine nitrogen [1] [3].
Morpholine functionalization occurs via nucleophilic aromatic substitution (SNAr), leveraging the activation provided by the C-4 chlorine atom. Optimized protocols use excess morpholine (3–5 eq.) in refluxing toluene or acetonitrile, achieving >90% substitution at C-5. Microwave-assisted methods further enhance efficiency, reducing reaction times from 12 hours to <30 minutes while maintaining yields of 85–92%. Analytical verification (HPLC-MS) confirms the absence of regioisomers like the 4-morpholino-5-chloro derivative, underscoring the precision of this sequential functionalization approach [3] [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: